molecular formula C9H8BrFO3S B3040011 2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone CAS No. 14528-20-2

2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone

Cat. No. B3040011
CAS RN: 14528-20-2
M. Wt: 295.13 g/mol
InChI Key: HCWOQPKMRYWHJL-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone is a chemical compound with the molecular formula C9H9BrO3S . It is a solid substance that is white to almost white in color . This compound has significant utility within the biomedical field, particularly in the realm of disease therapeutics such as cancer and inflammation .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone consists of a bromine atom and a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanone group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid substance that is white to almost white in color . It has a molecular weight of 277.14 g/mol . More specific physical and chemical properties like melting point, boiling point, and solubility would require experimental determination or consultation of a detailed chemical database.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone plays a crucial role in the synthesis of various heterocyclic compounds. It has been used in the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety. These compounds have shown potential in areas like anticancer research, particularly for liver and breast cancer ((Hessien, Kadah, & Marzouk, 2009)).

Anxiolytic Activity Studies

In pharmacological research, derivatives of this compound have been synthesized and examined for their anxiolytic activities. The most active compound in these studies was found to be 1-phenyl-2-{4-(4-chlorophenyl)-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene}-ethanone ((Liszkiewicz, Kowalska, Rutkowska, & Gliniak, 2006)).

Biotransformation Research

This compound has also been involved in biotransformation studies. Phenyl methyl sulfides substituted in the para position with methylsulfinyl groups have been converted to (S) sulfoxides by biotransformation using Helminthosporium species. This research highlights the compound's utility in studying enzymatic processes and chiral syntheses ((Holland, Bornmann, & Lakshmaiah, 1996)).

Structural Analysis and Crystallography

Structural analysis and crystallography studies have also utilized this compound. For instance, the structure of 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone has been examined, offering insights into molecular conformations and hydrogen bonding patterns, which are crucial in material science and drug design ((Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012)).

Enantioselective Microbial Reduction

In the field of chiral chemistry, enantioselective microbial reduction using derivatives of this compound has been explored. This research is significant in the production of chiral intermediates for pharmaceuticals, demonstrating the compound's relevance in developing enantiomerically pure substances ((Patel et al., 2004)).

Future Directions

The future directions for 2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone could involve further exploration of its utility in disease therapeutics, particularly in the areas of cancer and inflammation . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

2-bromo-1-(3-fluoro-4-methylsulfonylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3S/c1-15(13,14)9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWOQPKMRYWHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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